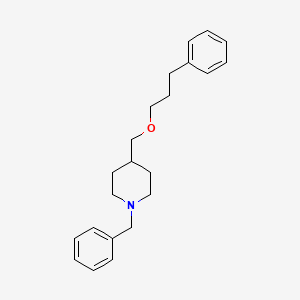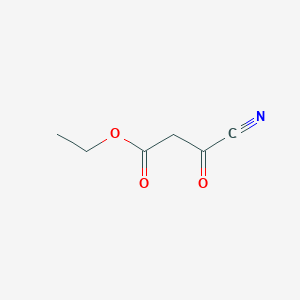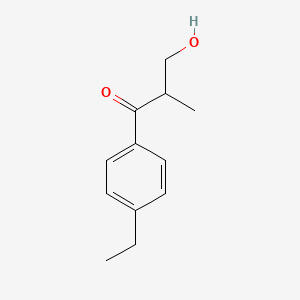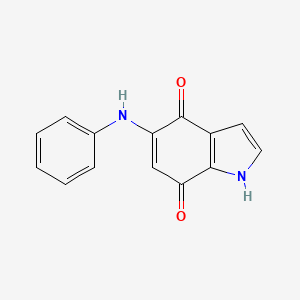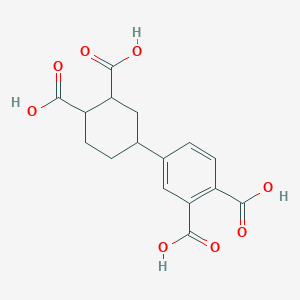
4-(3,4-Dicarboxycyclohexyl)benzene-1,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dicarboxycyclohexyl)phthalic acid is an organic compound with the molecular formula C16H16O8. It is a derivative of phthalic acid, where the phthalic acid moiety is substituted with a cyclohexyl ring bearing two carboxylic acid groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dicarboxycyclohexyl)phthalic acid typically involves the Diels-Alder reaction between a suitable diene and a phthalic anhydride derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. After the initial cycloaddition, the resulting adduct undergoes hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of 4-(3,4-dicarboxycyclohexyl)phthalic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dicarboxycyclohexyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are employed under controlled conditions
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
4-(3,4-Dicarboxycyclohexyl)phthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials
Mecanismo De Acción
The mechanism of action of 4-(3,4-dicarboxycyclohexyl)phthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Acid: The parent compound, lacking the cyclohexyl substitution.
Cyclohexane-1,2-dicarboxylic Acid: A similar compound with a cyclohexane ring but without the phthalic acid moiety.
4-(3,4-Dicarboxyphenyl)phthalic Acid: A structurally related compound with a phenyl instead of a cyclohexyl ring
Uniqueness
4-(3,4-Dicarboxycyclohexyl)phthalic acid is unique due to the presence of both a phthalic acid moiety and a cyclohexyl ring with carboxylic acid groups. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
141573-91-3 |
|---|---|
Fórmula molecular |
C16H16O8 |
Peso molecular |
336.29 g/mol |
Nombre IUPAC |
4-(3,4-dicarboxycyclohexyl)phthalic acid |
InChI |
InChI=1S/C16H16O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1,3,5,8,10,12H,2,4,6H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
VXVSQFGAELALLI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
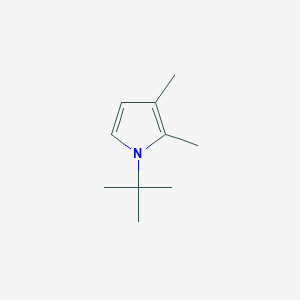
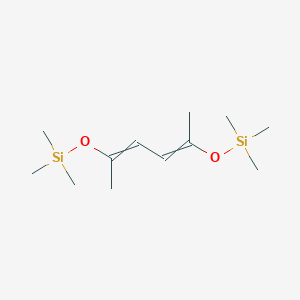


![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)


![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
